(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-20-16-14(24-2)6-5-7-15(16)25-18(20)19-17(21)12-8-10-13(11-9-12)26(3,22)23/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCIDEWTSJSCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole compounds have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the methylsulfonyl group enhances its solubility and bioavailability.
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring can lead to enhanced potency against breast cancer cells, with some derivatives showing nanomolar activity .
Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial properties. A study on related compounds revealed that specific substitutions on the thiazole moiety resulted in potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Thiazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. The compound's ability to modulate cytokine release and reduce oxidative stress markers has been documented in various in vitro models .
Case Studies
- Antitumor Efficacy :
- Antimicrobial Screening :
- Inflammation Model :
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents : Electron-withdrawing groups at specific positions on the aromatic rings enhance biological activity.
- Thiazole Ring Modifications : Alterations in the thiazole ring structure can significantly impact potency and selectivity for various biological targets.
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Ortho | Electron-withdrawing | Increased potency against cancer cells |
| Para | Small atoms | Enhanced solubility and bioavailability |
Scientific Research Applications
Antibacterial Activity
Recent studies indicate that (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial biofilms and inhibiting protease activity, leading to bacterial cell death.
In a study published in the Journal of Medicinal Chemistry, the compound demonstrated zones of inhibition comparable to established antibiotics when tested using standard agar diffusion methods.
Antifungal Activity
The compound also shows promising antifungal activity against species such as Candida albicans and Aspergillus niger. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, revealing that it could inhibit fungal growth at low concentrations. This positions it as a potential candidate for developing new antifungal agents .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate apoptotic pathways, leading to cell cycle arrest and increased rates of cancer cell death .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Synthesis and Industrial Applications
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-amino thiophenol and appropriate aldehydes or ketones.
- Introduction of the Ethyl Group : An ethyl substituent is introduced via alkylation reactions.
- Methylsulfonylation : The methylsulfonyl group is added through sulfonation reactions using methylsulfonyl chloride.
- Final Coupling : The final product is obtained by coupling the intermediates under specific reaction conditions.
Industrial production may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles for sustainability.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural similarities with several benzamide and heterocyclic derivatives reported in the literature. Key differences lie in substituent groups and their electronic/steric effects:
Key Observations :
- Substituent Position : The 4-methoxy group in the target compound may increase solubility compared to 4-fluoro (in ) or phenyl substituents (in ), as methoxy groups are more hydrophilic.
- Steric Effects : The ethyl group at position 3 introduces moderate steric bulk, contrasting with the phenyl or methoxyphenyl groups in and , which may hinder rotational freedom or target access.
Key Observations :
- Higher yields (80–90%) are achieved in cyclization reactions (e.g., triazole-thiones in ), while condensation steps (as in ) typically yield 70–80%. The target compound’s synthesis may require optimized stoichiometry to match these benchmarks.
Spectral and Analytical Data
Critical spectral features highlight structural differences:
Key Observations :
- The target compound’s methylsulfonyl group may downfield-shift aromatic protons in ^1^H-NMR compared to methyl or phenyl substituents in .
- IR C=O stretches align with benzamide derivatives (~1600–1680 cm⁻¹), but the methylsulfonyl group may introduce additional S=O bands near 1150–1300 cm⁻¹, as seen in .
Q & A
Q. What are the key steps for synthesizing (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization, amidation, and sulfonylation. For example, highlights the need for controlled conditions (e.g., nitrogen atmosphere, reflux in ethanol-water mixtures) to ensure purity and yield . Key steps:
Cyclization : Formation of the benzothiazole core via precursors like 3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-one.
Amidation : Coupling with 4-(methylsulfonyl)benzoyl chloride under basic conditions.
Purification : Use of column chromatography or recrystallization.
- Optimization : Varying catalysts (e.g., CuI for azide-alkyne cycloadditions ), solvent polarity, and reaction time improves yields (e.g., 63–99% yields reported in similar syntheses ).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical data points should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and Z-configuration via coupling constants (e.g., vinyl proton shifts at δ 7.8–8.2 ppm ).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 461.6 ).
- HPLC : Assess purity (>95% as per ).
Example Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR | δ 8.1 ppm (vinyl H), δ 3.2 ppm (SO2CH3) | |
| HRMS (ESI+) | m/z 462.0954 [M+H]+ | |
| HPLC Retention | 12.3 min (98% purity) |
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC50 values ).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
- Dosage : Start with 1–50 µM ranges, noting cytotoxicity via lactate dehydrogenase (LDH) assays.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Modifications :
Sulfonyl Group : Replace methylsulfonyl with ethylsulfonyl to enhance lipophilicity .
Benzothiazole Core : Introduce electron-withdrawing groups (e.g., -NO2) to stabilize the Z-configuration .
- Assays : Compare IC50 values across derivatives using dose-response curves. shows thiazole derivatives with allyl/propynyl substituents improve anticancer activity .
Q. What computational strategies are effective for predicting binding modes with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate interactions with ATP-binding pockets (e.g., EGFR kinase ).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities .
Q. How can researchers resolve contradictions in synthetic yields or analytical data across studies?
- Methodological Answer :
- Yield Discrepancies : Reproduce reactions with strict anhydrous conditions (e.g., used nitrogen atmosphere ).
- NMR Signal Splitting : Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) and temperature (variable-temperature NMR).
- Purity Issues : Employ orthogonal methods (HPLC + LC-MS) to detect trace impurities .
Q. What advanced analytical methods are critical for studying its metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS .
- Degradation Products : Use H/D exchange experiments and high-resolution MS to identify hydrolytic/byproduct pathways.
- Table : Common Metabolic Modifications
| Modification | Enzyme Involved | Detection Method |
|---|---|---|
| Demethylation | CYP450 3A4 | LC-MS/MS |
| Sulfoxide Formation | Flavin monooxygenases | HRMS |
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
